molecular formula C21H25Cl2N3O2S B2408205 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride CAS No. 1217037-92-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride

Cat. No.: B2408205
CAS No.: 1217037-92-7
M. Wt: 454.41
InChI Key: DRPVSFDPLRNXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride typically involves multi-step organic reactions. The starting materials might include 6-chlorobenzo[d]thiazole and 4-ethoxybenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

    Step 1: Synthesis of intermediate compounds through nucleophilic substitution reactions.

    Step 2: Coupling of intermediates under controlled temperature and pH conditions.

    Step 3: Purification of the final product using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride
  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide sulfate

Uniqueness

The uniqueness of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be attributed to the presence of specific functional groups and the overall molecular architecture.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S.ClH/c1-4-27-17-9-6-15(7-10-17)20(26)25(13-5-12-24(2)3)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVSFDPLRNXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.